8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
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Overview
Description
8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a pyridinyl group attached to the nitrogen atom at the 4th position of the quinoline ring. The carboxamide group is located at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Hydroxylation: The hydroxyl group at the 4th position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Pyridinyl Group Introduction: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the quinoline ring reacts with 4-chloropyridine.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 3rd position, which can be achieved through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom and hydroxyl group may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
8-fluoroquinoline-3-carboxamide: Lacks the hydroxyl and pyridinyl groups.
4-hydroxyquinoline-3-carboxamide: Lacks the fluorine and pyridinyl groups.
N-(pyridin-4-yl)quinoline-3-carboxamide: Lacks the fluorine and hydroxyl groups.
Uniqueness
8-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is unique due to the combination of the fluorine atom, hydroxyl group, and pyridinyl group on the quinoline scaffold. This combination of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H10FN3O2 |
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Molecular Weight |
283.26 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H10FN3O2/c16-12-3-1-2-10-13(12)18-8-11(14(10)20)15(21)19-9-4-6-17-7-5-9/h1-8H,(H,18,20)(H,17,19,21) |
InChI Key |
COOLMYCEKCHOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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